Tri-1-naphthylphosphine

Beschreibung

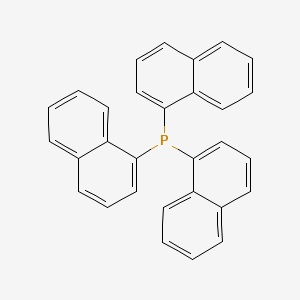

Tri-1-naphthylphosphine (CAS: 3411-48-1), with the molecular formula (C₁₀H₇)₃P and molecular weight 412.46 g/mol, is a tertiary phosphine ligand featuring three 1-naphthyl substituents . It is commercially available as a white or off-white powder from suppliers such as TCI, Sigma, and Alfa, with a shelf life of three years under low-temperature, sealed storage conditions . Its primary application lies in catalysis, particularly in palladium-mediated cross-coupling reactions like Suzuki and Sonogashira couplings, where its bulky aromatic structure enhances catalyst stability and recovery .

Eigenschaften

IUPAC Name |

trinaphthalen-1-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEUUKUNSVFYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297265 | |

| Record name | Tri-1-naphthylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3411-48-1 | |

| Record name | 3411-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-1-naphthylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-1-naphthylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Tri(1-naphthyl)phosphine, also known as Tri(naphthalen-1-yl)phosphine or Tri-1-naphthylphosphine, primarily targets the catalytic processes in chemical reactions. It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex.

Mode of Action

Tri(1-naphthyl)phosphine interacts with its targets by acting as a catalyst in various chemical reactions. It shows a higher catalytic activity compared to other phosphine complexes. Its mode of action is primarily through its role as a ligand in these reactions.

Biochemical Pathways

Tri(1-naphthyl)phosphine affects several biochemical pathways. It is involved in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling. These reactions are crucial in the synthesis of complex organic compounds.

Pharmacokinetics

It’s important to note that as a catalyst, it facilitates chemical reactions without being consumed, which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Tri(1-naphthyl)phosphine’s action are primarily seen in its ability to facilitate various chemical reactions. For instance, it has been used in the synthesis of aryl acetylenes by Sonogashira coupling of aryl iodides with terminal alkynes.

Action Environment

The action, efficacy, and stability of Tri(1-naphthyl)phosphine can be influenced by environmental factors. Spillage is unlikely to penetrate soil, suggesting that it remains relatively stable in the environment.

Biologische Aktivität

Tri-1-naphthylphosphine (also known as tris(1-naphthyl)phosphine) is a phosphine compound with significant applications in coordination chemistry and catalysis. Its unique structure, characterized by three naphthyl groups attached to a phosphorus atom, imparts distinctive properties that influence its biological activity. This article explores the biological activity of this compound, focusing on its interactions with metal complexes, potential therapeutic roles, and the underlying mechanisms of action.

- Molecular Formula : C₃₀H₂₁P

- Molecular Weight : 412.47 g/mol

- CAS Number : 3411-48-1

- Melting Point : 265–268 °C

- Purity : ≥96% .

Biological Activity Overview

This compound exhibits various biological activities primarily through its role as a ligand in metal complexes. The interactions between this compound and metal ions have been studied extensively due to their potential applications in medicinal chemistry and biochemistry.

1. Metal Complex Formation

This compound acts as a bidentate ligand, forming stable complexes with transition metals. These complexes often exhibit enhanced biological activities compared to the free ligand. For instance, studies have shown that complexes of this compound with gold(I) can display significant anti-cancer properties due to their ability to induce apoptosis in cancer cells .

Table 1: Biological Activities of this compound Metal Complexes

2. Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) upon interaction with cellular components, leading to oxidative stress and subsequent cell death. For example, a study demonstrated that gold(I) complexes containing this compound showed selective toxicity towards tumor cells while sparing normal cells .

3. Antimicrobial Activity

Research has indicated that this compound and its metal complexes possess antimicrobial properties. The phosphine's ability to disrupt microbial membranes and inhibit vital enzymatic processes contributes to its effectiveness against various bacterial strains .

Case Study 1: Anticancer Activity of Gold(I) Complexes

A study investigated the effects of gold(I) complexes with this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that these complexes could serve as potential candidates for further development in cancer therapy .

Case Study 2: Synthesis and Characterization of Metal Complexes

Another research effort focused on synthesizing this compound complexes with palladium and copper for use in cross-coupling reactions. The synthesized complexes demonstrated high catalytic efficiency and selectivity, showcasing their utility in organic synthesis while also hinting at potential biological applications due to their stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Properties

Tri-1-naphthylphosphine exhibits significantly greater steric bulk compared to triphenylphosphine (PPh₃) due to the extended π-system of naphthyl groups. This bulk stabilizes palladium complexes (e.g., PdCl₂(PN₃)₂, MW 1001 g/mol) by maintaining a square-planar geometry around the metal center, which is critical for catalytic activity . Electronic properties are comparable to PPh₃, as both ligands are strong σ-donors with weak π-acceptor capabilities, ensuring similar catalytic behavior in reactions like Suzuki couplings .

Molecular Weight and Solubility

This increased mass improves catalyst recovery in pharmaceutical media via membrane filtration . However, its solubility in common solvents (e.g., THF) is lower than that of PPh₃, necessitating optimized reaction conditions .

Catalytic Performance

In Suzuki coupling reactions, this compound outperforms triphenylphosphine and tri-i-propylphosphine when bulky ligands are required to suppress side reactions (e.g., proto-dehalogenation). For example, in the synthesis of arylacetic esters, it achieved superior selectivity and yield with potassium phosphate as the base and THF as the solvent . By contrast, triethyl phosphite (CAS: 121-45-9), a smaller ligand, is less effective in stabilizing palladium complexes under similar conditions .

Challenges in Cross-Methylation Reactions

While effective in Suzuki couplings, this compound showed limitations in cross-methylation reactions. Attempts to synthesize compound 15 (Scheme 43, ) required excessive methyl iodide (MeI) and high dilution to avoid proto-dehalogenated byproduct 16 , highlighting sensitivity to reagent stoichiometry and concentration .

Data Table: Key Comparisons of Phosphine Ligands

Industrial and Economic Considerations

This compound is cost-effective for industrial use due to commercial availability and scalable synthesis .

Vorbereitungsmethoden

Reaction with Phosphine Gas

One of the classical methods involves the reaction of phosphine gas with 1-bromonaphthalene under superbasic conditions. The reaction typically employs a base such as potassium tert-butoxide in dimethyl sulfoxide (DMSO) at elevated temperatures (around 70 °C). This method has been reported to yield this compound in moderate yields (approximately 32%) due to the exhaustive P-H arylation process.

Solvothermal Synthesis

Another effective method utilizes a solvothermal approach where triphenylphosphine is reacted with 1-naphthalene bromide in the presence of a base. This method allows for better control over reaction conditions and can lead to higher yields of this compound. The typical procedure involves heating the reactants in a solvent under pressure, facilitating the nucleophilic substitution reaction.

Metal-Catalyzed Synthesis

Recent advancements have introduced metal-catalyzed methods for synthesizing this compound. For instance, palladium-catalyzed reactions involving 1-chloronaphthalene have shown promise in producing this compound with improved efficiency and selectivity. These methods leverage the ability of transition metals to activate substrates for nucleophilic attack by phosphines.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Reactants | Base/Catalyst | Yield (%) | Conditions |

|---|---|---|---|---|

| Phosphine Gas Reaction | Phosphine gas + 1-bromonaphthalene | Potassium tert-butoxide | ~32 | DMSO, 70 °C |

| Solvothermal Synthesis | Triphenylphosphine + 1-naphthalene bromide | Base (various) | High | Solvent under pressure |

| Metal-Catalyzed Synthesis | 1-chloronaphthalene + phosphines | Palladium catalyst | Moderate to High | Varies (often mild conditions) |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Tri-1-naphthylphosphine, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed coupling (e.g., using Pd₂(dba)₃ with ligands like SPhos or XPhos) in refluxing THF/toluene mixtures can yield phosphine derivatives . To ensure reproducibility:

- Document reagent stoichiometry, catalyst loading, and reaction conditions (temperature, solvent ratios) explicitly.

- Include purity data for precursors (e.g., naphthalene derivatives) and characterize intermediates via NMR or GC-MS .

- Provide detailed procedural steps in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Confirm molecular structure and monitor reaction progress (e.g., ³¹P chemical shifts ~−5 to −20 ppm for tertiary phosphines).

- X-ray crystallography : Resolve steric effects from bulky naphthyl groups and verify bond angles/geometry .

- Elemental analysis : Validate purity (>95% for publication-ready compounds).

- Cross-reference data with known organophosphine spectra in databases like NIST Chemistry WebBook .

Q. How can researchers mitigate air/moisture sensitivity during handling?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for synthesis and storage.

- Pre-dry solvents (e.g., THF over Na/benzophenone) and employ inert gas (N₂/Ar) atmospheres.

- Monitor degradation via periodic ³¹P NMR; hydrolyzed products (e.g., phosphine oxides) show distinct shifts (~+25 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the ligand role of this compound in catalysis?

- Methodological Answer :

- Conduct kinetic studies (e.g., variable-temperature NMR) to probe coordination dynamics with transition metals (e.g., Pd, Ni).

- Compare catalytic activity with less bulky analogs (e.g., PPh₃) in cross-coupling reactions; steric bulk may slow oxidative addition but enhance selectivity .

- Use DFT calculations to model electron-donating capacity (Tolman electronic parameters) and steric maps .

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., substrate scope, catalyst loading).

- Analyze batch-to-batch purity variations (trace oxygen/water alters reactivity).

- Use multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, temperature gradients) impacting performance .

Q. What strategies validate the environmental and toxicological profiles of this compound?

- Methodological Answer :

- Extrapolate from organophosphate class data (e.g., neurotoxicity assays) but confirm via in vitro models (e.g., LC50 in Daphnia magna) .

- Track degradation products via LC-MS in simulated environmental conditions (pH, UV exposure).

- Consult regulatory frameworks (e.g., REACH) for hazard classification .

Data Interpretation & Reporting

Q. How to design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Systematically vary substituents (e.g., electron-withdrawing groups on naphthyl rings) and correlate with catalytic rates/selectivity.

- Use heatmaps to visualize steric/electronic parameter trends against activity metrics .

- Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize derivatives .

Q. What statistical approaches resolve complex datasets in phosphine-mediated reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.